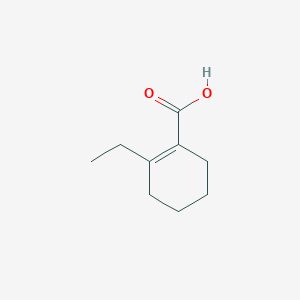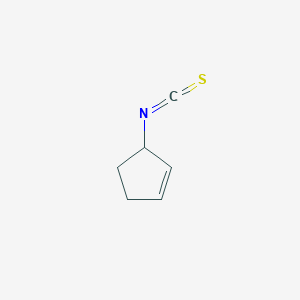
3-Isothiocyanatocyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatocyclopent-1-ene is an organic compound that belongs to the class of isothiocyanates, which are known for their diverse chemical reactivity and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Isothiocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with thiophosgene in the presence of a base. Another method includes the use of isocyanides and elemental sulfur under catalytic conditions, which provides a more sustainable and less toxic route .
Industrial Production Methods
Industrial production of isothiocyanates typically involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, alternative methods using safer reagents like elemental sulfur and amines are being explored .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Applications De Recherche Scientifique
3-Isothiocyanatocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatocyclopent-1-ene involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can interact with amino acids in proteins, thereby affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simple cycloalkene without the isothiocyanate group.
Phenyl isothiocyanate: An aromatic isothiocyanate with different reactivity and applications.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Uniqueness
3-Isothiocyanatocyclopent-1-ene is unique due to its combination of a cyclopentene ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities not found in simpler isothiocyanates or cycloalkenes .
Propriétés
Numéro CAS |
52566-12-8 |
|---|---|
Formule moléculaire |
C6H7NS |
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
3-isothiocyanatocyclopentene |
InChI |
InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |
Clé InChI |
IPYJKOKYENZEMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



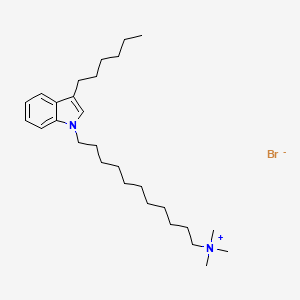

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
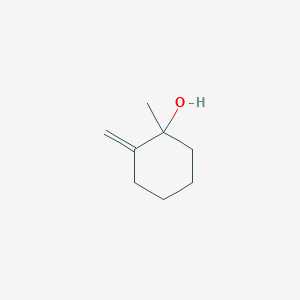

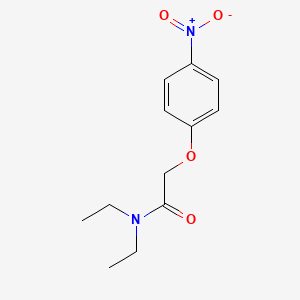
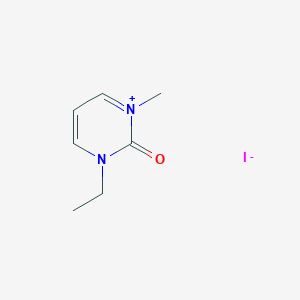
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
